2,8-Dichloroquinazoline
Overview
Description
It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at the 2 and 8 positions of the quinazoline ring. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Mechanism of Action
- 2,8-Dichloroquinazoline is a compound designed as a DNA intercalator. It primarily targets DNA and topoisomerase II (Topo II) .
- Topo II is an essential enzyme involved in DNA replication, transcription, and repair. It helps manage DNA supercoiling by introducing transient double-strand breaks and resealing them .
- DNA Intercalation : this compound intercalates into the DNA double helix. This process causes significant changes in DNA structure, including elongation, stiffness, and alterations in the helix twist angle .
- Topo II Inhibition : The compound inhibits Topo II activity. By binding to the enzyme, it disrupts its catalytic function, preventing it from efficiently managing DNA supercoiling .
- Apoptosis Induction : Mechanistic investigations revealed that this compound induces apoptosis in cancer cells (e.g., HCT-116). It also arrests cell growth at the S and G2/M phases .
- BAX and Bcl-2 Regulation : Compound 16 (a derivative of this compound) significantly increases BAX levels (pro-apoptotic protein) and decreases Bcl-2 levels (anti-apoptotic protein) compared to control cells .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
2,8-Dichloroquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. This compound acts as an inhibitor of cytochrome P450 1A2, affecting the enzyme’s ability to metabolize its substrates . Additionally, it has been observed to interact with other proteins involved in cellular signaling pathways, potentially altering their activity and downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . By altering the activity of key proteins in this pathway, this compound can impact cellular responses to external stimuli and stress. Furthermore, it has been reported to influence the expression of genes involved in metabolic processes, thereby affecting cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary mechanisms is the inhibition of cytochrome P450 1A2, where this compound binds to the active site of the enzyme, preventing it from metabolizing its substrates . Additionally, it can interact with transcription factors, influencing their ability to regulate gene expression. These interactions result in altered cellular functions and responses, highlighting the compound’s potential as a biochemical tool and therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. In vitro and in vivo studies have demonstrated that long-term exposure to this compound can result in sustained inhibition of cytochrome P450 1A2 and other enzymes, leading to altered metabolic profiles and cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects enzyme activity and gene expression . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes involved in detoxification and metabolic processes. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function and metabolic activity, highlighting the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is its metabolism by cytochrome P450 enzymes, particularly cytochrome P450 1A2 . This interaction leads to the formation of metabolites that can further influence cellular function and metabolic activity. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. These effects on metabolic pathways underscore the compound’s potential as a modulator of cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be highly permeable to cell membranes, allowing it to readily enter cells and interact with intracellular targets . Once inside the cell, this compound can bind to transport proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues and organelles can influence its activity and effectiveness as a biochemical tool.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic and signaling pathways . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular function and responses, highlighting the importance of understanding its subcellular distribution in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloroquinazoline typically involves the reaction of 2-amino-3-chlorophenyl carbaldehyde with urea in a stainless steel sealed tube. The reaction is carried out at a temperature of 180°C for 1.5 hours . Another method involves the chlorination of quinazoline derivatives using chlorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of non-toxic solvents and accessible raw materials is preferred to make the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the chlorine atoms .
Scientific Research Applications
2,8-Dichloroquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
- 2,4-Dichloroquinazoline
- 2,6-Dichloroquinazoline
- 2,4,6-Trichloroquinazoline
Comparison: 2,8-Dichloroquinazoline is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to 2,4-Dichloroquinazoline, which has chlorine atoms at the 2 and 4 positions, this compound exhibits different chemical and biological properties, making it suitable for distinct applications .
Properties
IUPAC Name |
2,8-dichloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCHUDPERPLJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497142 | |
Record name | 2,8-Dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67092-20-0 | |
Record name | 2,8-Dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.